Dual Glucokinase Activation / DPP-4 Inhibition: A Mechanism Not Shared by Close Triazolopyrimidine Analogs
According to patent documentation, 7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is claimed as both an activator of glucokinase and an inhibitor of dipeptidyl peptidase type 4 (DPP-4) [1]. This dual pharmacological mechanism is not reported for closely related triazolopyrimidine analogs such as 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, 7-(4-methoxyphenyl)-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, or 7-(4-methoxyphenyl)-5-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, which are explored for anticonvulsant, antimicrobial, or antitubulin activities respectively. The piperidinomethyl and morpholinomethyl analogs (S2-TP and S3-TP) lack polyvalency, focusing instead on electrochemical redox properties .
| Evidence Dimension | Pharmacological target engagement (dual vs. single mechanism) |
|---|---|
| Target Compound Data | Glucokinase activation + DPP-4 inhibition (dual mechanism, patent claim) |
| Comparator Or Baseline | 7-(Heptyloxy)-5-phenyl analog: anticonvulsant only (ED50 84.9 mg/kg MES). 5-Methyl-2-methylthio analog: no dual mechanism reported. Piperidinomethyl/morpholinomethyl analogs: redox activity only, no dual mechanism. |
| Quantified Difference | Qualitative mechanistic difference: dual-target pharmacology present only in target compound; quantitative glucokinase EC50 and DPP-4 IC50 values are disclosed in the patent but not publicly accessible in the search results. |
| Conditions | Patent claim (Rasputin, 2018); glucokinase activation assay and DPP-4 inhibition assay described in patent examples |
Why This Matters
For procurement decisions in antidiabetic drug discovery, a compound with dual glucokinase activation and DPP-4 inhibition offers a polypharmacological profile that single-target triazolopyrimidine analogs cannot provide, potentially reducing the need for combination approaches.
- [1] Rasputin, N. A. (2018). 7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine as Activator of Glucokinase and Inhibitor of Dipeptidyl Peptidase of Type 4 and Method of Its Production. Russian Federation Patent. View Source
